molecular formula C10H10ClN3O B8767141 4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine

4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B8767141
M. Wt: 223.66 g/mol
InChI Key: AFWVAELQWBDYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

4-chloro-7-(3-methyloxetan-3-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C10H10ClN3O/c1-10(4-15-5-10)14-3-2-7-8(11)12-6-13-9(7)14/h2-3,6H,4-5H2,1H3

InChI Key

AFWVAELQWBDYLM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)N2C=CC3=C2N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (6.6 mL of a 2.5 M solution in hexane, 16.5 mmol) was added to a solution of 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropane-1,3-diol (Preparation 217, 3.63 g, 15.0 mmol), in THF (80 mL) at −78° C. The reaction mixture was allowed to warm to −50° C. in 2 hours and TsCl (3.15 mg, 16.5 mmol) in THF (20 mL) was added to the reaction. The reaction was allowed to warm to 0° C. in 3 hours and additional n-BuLi (6.6 mL of a 2.5 M solution in hexane solution, 16.5 mmol) was slowly added to the reaction mixture. The mixture was stirred for 1 hour at 0° C. and stirred at 60° C. for 16 hours. After cooling to room temperature, the reaction was quenched by 50 mL of saturated aqueous NH4Cl solution and 100 mL of water, and the mixture was extracted with EtOAc (3×100 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo. The crude residue was purified by column chromatogranhy on silica gel (gradient of EtOAc:heptane 20:80 to 70:30) to give a solid in 55% yield, 1.87 mg.
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